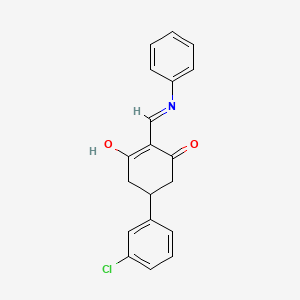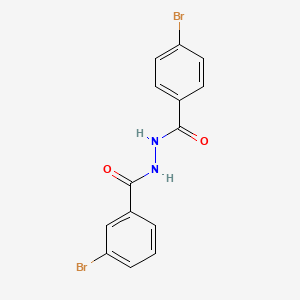![molecular formula C25H35N3O3 B6087478 1-[1-(3,5-dimethoxybenzyl)-3-piperidinyl]-4-(2-methoxyphenyl)piperazine](/img/structure/B6087478.png)
1-[1-(3,5-dimethoxybenzyl)-3-piperidinyl]-4-(2-methoxyphenyl)piperazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-[1-(3,5-dimethoxybenzyl)-3-piperidinyl]-4-(2-methoxyphenyl)piperazine, commonly known as 2C-E, is a synthetic psychedelic drug that belongs to the phenethylamine class of compounds. It was first synthesized in 1977 by Alexander Shulgin, a renowned chemist and pharmacologist, who described it as having potent hallucinogenic effects.
作用机制
The exact mechanism of action of 2C-E is not fully understood, but it is believed to work by activating the serotonin 2A receptor in the brain. This leads to an increase in serotonin levels, which in turn causes changes in perception, mood, and thought processes. It is also believed to affect other neurotransmitter systems such as dopamine and norepinephrine.
Biochemical and Physiological Effects
2C-E has been shown to have a range of biochemical and physiological effects. It can cause changes in heart rate, blood pressure, and body temperature. It can also affect the levels of various neurotransmitters in the brain, including serotonin, dopamine, and norepinephrine. These changes can lead to altered perception, mood, and thought processes.
实验室实验的优点和局限性
One advantage of using 2C-E in lab experiments is its potent hallucinogenic effects, which can be useful for studying the effects of psychedelic compounds on the brain. However, its use is limited by the fact that it is a Schedule I controlled substance in many countries, which makes it difficult to obtain for research purposes. It is also associated with potential health risks, including the risk of overdose and adverse psychological effects.
未来方向
There are several potential future directions for research on 2C-E. One area of interest is the study of its effects on the brain and the potential therapeutic applications of psychedelic compounds. Another area of interest is the development of new synthetic compounds based on the structure of 2C-E, which may have improved pharmacological properties and reduced side effects. Additionally, there is a need for further research into the long-term effects of 2C-E and other psychedelic compounds on the brain and overall health.
Conclusion
In conclusion, 1-[1-(3,5-dimethoxybenzyl)-3-piperidinyl]-4-(2-methoxyphenyl)piperazine, or 2C-E, is a synthetic psychedelic compound that has been extensively studied for its effects on the central nervous system. It has potent hallucinogenic effects and a high affinity for the serotonin 2A receptor. While it has potential applications in scientific research, its use is limited by its Schedule I controlled substance status and associated health risks. There are several potential future directions for research on 2C-E, including the study of its therapeutic applications and the development of new synthetic compounds.
合成方法
The synthesis of 2C-E involves the condensation of 3,5-dimethoxybenzaldehyde with piperidine in the presence of an acid catalyst to form 1-(3,5-dimethoxybenzyl)piperidine. This intermediate is then reacted with 2-methoxyphenylpiperazine in the presence of a reducing agent to produce 1-[1-(3,5-dimethoxybenzyl)-3-piperidinyl]-4-(2-methoxyphenyl)piperazine.
科学研究应用
2C-E has been used extensively in scientific research to study its effects on the central nervous system. It has been shown to have potent hallucinogenic effects similar to other psychedelic compounds such as LSD and psilocybin. It has also been found to have a high affinity for the serotonin 2A receptor, which is believed to be responsible for its hallucinogenic effects.
属性
IUPAC Name |
1-[1-[(3,5-dimethoxyphenyl)methyl]piperidin-3-yl]-4-(2-methoxyphenyl)piperazine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H35N3O3/c1-29-22-15-20(16-23(17-22)30-2)18-26-10-6-7-21(19-26)27-11-13-28(14-12-27)24-8-4-5-9-25(24)31-3/h4-5,8-9,15-17,21H,6-7,10-14,18-19H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRVCLHASEWZTEJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2CCN(CC2)C3CCCN(C3)CC4=CC(=CC(=C4)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H35N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[1-(3,5-Dimethoxybenzyl)-3-piperidinyl]-4-(2-methoxyphenyl)piperazine | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-{2-[(4-ethoxybenzylidene)hydrazono]-4-oxo-1,3-thiazolidin-5-yl}-N-(4-methylphenyl)acetamide](/img/structure/B6087400.png)
![2-[(1-cyclopentyl-4-piperidinyl)oxy]-5-methoxy-N-[2-(3-pyridinyloxy)ethyl]benzamide](/img/structure/B6087404.png)
![N-(2-furylmethyl)-5-[1-(1,3-thiazol-4-ylcarbonyl)-2-pyrrolidinyl]-2-thiophenecarboxamide](/img/structure/B6087415.png)
![4-{[(methylsulfonyl)(phenyl)amino]methyl}-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B6087427.png)
![4-(5-{[7-(cyclopropylmethyl)-2,7-diazaspiro[4.5]dec-2-yl]carbonyl}-2-furyl)-2-methyl-3-butyn-2-ol](/img/structure/B6087433.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-N-methyl-1-(1H-1,2,4-triazol-1-ylacetyl)-3-piperidinamine](/img/structure/B6087445.png)
![3-chloro-4-ethoxy-N-[2-(3-fluorophenyl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B6087452.png)


![N-(3,5-dimethoxybenzyl)-2-[1-(2-ethoxybenzyl)-3-oxo-2-piperazinyl]acetamide](/img/structure/B6087472.png)


![1-(1-ethyl-3-piperidinyl)-N-methyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]methanamine](/img/structure/B6087499.png)
